molecular formula C22H19Cl2N3O5 B2528688 Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-74-7

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2528688
CAS No.: 899975-74-7
M. Wt: 476.31
InChI Key: CIFRVMKGKHWJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-derived compound featuring a 3,4-dichlorophenyl substituent linked via an amide bond to an ethoxy-oxo group at position 4 of the pyridazine ring. The p-tolyl group at position 1 and the ethyl carboxylate at position 3 complete its core structure.

Properties

IUPAC Name

ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFRVMKGKHWJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16Cl2N3O5C_{21}H_{16}Cl_{2}N_{3}O_{5}, with a molecular weight of approximately 480.27 g/mol. The compound features multiple functional groups including amines, esters, and carbonyls, which enhance its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines. The mechanism involves the inhibition of key enzymes or modulation of receptor activity, leading to anti-cancer effects .

Biological Activity and Therapeutic Potential

Research has indicated that this compound may have several therapeutic applications:

  • Anticancer Activity : Similar pyridazine derivatives have shown promising results against different cancer types by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may also interact with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of pyridazine derivatives:

StudyFindings
Offermanns et al. (2020)Investigated receptor interactions and demonstrated that similar compounds can modulate insulin secretion and glucose tolerance in diabetic models .
ACS Journal (2019)Explored structure–activity relationships (SAR) and highlighted the importance of specific substituents in enhancing biological activity against cancer cell lines .
PubMed Study (2014)Reported on a series of pyridazinone compounds with improved selectivity for thyroid hormone receptors, showcasing potential cardiovascular benefits .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Reaction of substituted phenyl compounds with ethyl esters.
  • Formation of the pyridazine core through cyclization reactions.
  • Characterization using spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate notable antibacterial properties. For example, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These compounds often show MIC values in the range of 256 µg/mL, indicating their potential as effective antibacterial agents.

Antifungal Activity

The compound also exhibits antifungal efficacy against strains such as Candida albicans. Standard testing protocols reveal significant zones of inhibition, suggesting its utility in treating fungal infections.

Synthesis Pathway

The synthesis of Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves several steps:

  • Formation of the Dihydropyridazine Core : This is achieved by reacting appropriate aldehydes with hydrazine derivatives.
  • Substitution Reactions : Subsequent steps introduce substituents such as the 3,4-dichlorophenyl group through nucleophilic substitution reactions.
  • Final Esterification : The product is obtained via esterification with ethyl chloroacetate or similar reagents.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

Study on Antimicrobial Activities

In a comparative study, various thiazole derivatives exhibited moderate to good antibacterial and antifungal activities, suggesting broader applications in antimicrobial therapy. The findings indicate that modifications to the structure can enhance efficacy against specific pathogens.

PPARγ Agonism Evaluation

A series of phenylthiazole derivatives were synthesized and evaluated for their agonistic activity on PPARγ receptors. The results showed promising activity correlating with the effects observed in this compound.

Data Summary

The following table summarizes key biological activities and findings associated with this compound and its analogs:

Activity TypeTarget OrganismMIC (µg/mL)Reference
AntibacterialEscherichia coli256[Study Reference]
AntibacterialStaphylococcus aureus256[Study Reference]
AntifungalCandida albicansNot specified[Study Reference]
PPARγ AgonismHuman PPARγ receptorActive[Study Reference]

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups are primary sites for hydrolysis:

Reaction Type Reagents/Conditions Products Source
Ester Hydrolysis NaOH (aq.), reflux, 6–8 hrsCarboxylic acid derivative (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid)
Amide Hydrolysis H₂SO₄ (conc.), 100°C, 4 hrsFree amine (3,4-dichloroaniline) and oxoethoxy-pyridazine intermediate

Hydrolysis of the ethyl ester under basic conditions proceeds quantitatively, yielding water-soluble carboxylates. Acidic hydrolysis of the amide bond cleaves the 3,4-dichlorophenyl group, retaining the dihydropyridazine core.

Oxidation and Reduction

The dihydropyridazine ring undergoes redox transformations:

Reaction Type Reagents/Conditions Products Source
Oxidation KMnO₄, H₂O, 60°CPyridazine derivative (6-oxo-1-(p-tolyl)-1,6-dihydropyridazine converted to pyridazine)
Reduction NaBH₄, MeOH, RTTetrahydro-pyridazine derivative (saturation of the N–N bond)

Oxidation with KMnO₄ eliminates the dihydro character, forming a fully aromatic pyridazine system. Reduction with NaBH₄ selectively reduces the N–N bond without affecting other functional groups .

Nucleophilic Substitution

The ethoxy group participates in nucleophilic substitution:

Reaction Type Reagents/Conditions Products Source
Alkoxy Replacement NH₃ (g), THF, 70°CAmide derivative (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide)

Ammonolysis replaces the ethyl ester with an amide group, enhancing hydrogen-bonding potential for biological applications.

Cyclization and Ring Modification

The dihydropyridazine core enables cycloaddition and ring-expansion reactions:

Reaction Type Reagents/Conditions Products Source
Cycloaddition Maleic anhydride, DCM, RTFused bicyclic adduct (via [4+2] cycloaddition at the dihydropyridazine ring)
Ring Expansion HNO₃, AcOH, 50°CPyridazine-1,2,4-triazine hybrid (nitration followed by rearrangement)

Cycloaddition reactions exploit the electron-deficient dihydropyridazine ring, while nitration induces ring expansion to triazine derivatives .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : The amide and ester groups interact with catalytic residues of hydrolases (e.g., proteases), forming reversible covalent adducts.

  • Receptor Binding : The dichlorophenyl moiety engages in hydrophobic interactions with receptor pockets (e.g., GPCRs), as shown in docking studies .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs.

Hydrophobicity : The trifluoromethyl-substituted analog (Table 1, last entry) exhibits higher lipophilicity (XLogP3 = 3.4) due to fluorine atoms, whereas ethoxy/methoxy groups increase polarity .

Conformational Effects : Ortho-substituted analogs (e.g., o-tolyl in ) may exhibit steric hindrance, altering binding interactions compared to para-substituted derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.